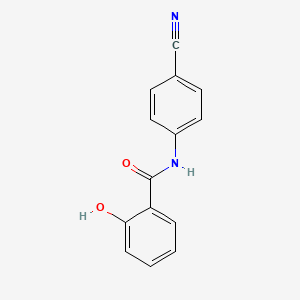

N-(4-cyanophenyl)-2-hydroxybenzamide

Übersicht

Beschreibung

N-(4-cyanophenyl)-2-hydroxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanophenyl group attached to the nitrogen atom and a hydroxy group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-cyanophenyl)-2-hydroxybenzamide typically involves the reaction of 4-cyanophenylamine with salicylic acid or its derivatives. One common method is the condensation reaction between 4-cyanophenylamine and salicylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors to ensure consistent reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-cyanophenyl)-2-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation: Formation of N-(4-cyanophenyl)-2-benzoylbenzamide.

Reduction: Formation of N-(4-aminophenyl)-2-hydroxybenzamide.

Substitution: Formation of various substituted benzamides depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that N-(4-cyanophenyl)-2-hydroxybenzamide exhibits significant antimicrobial activity. It has been investigated for its ability to inhibit bacterial growth, particularly against multidrug-resistant strains. The compound functions as a proton shuttle that disrupts cellular proton gradients, a mechanism that is crucial for its antimicrobial efficacy .

1.2 Inhibition of Enzymes

The compound has shown promise as a reversible inhibitor of monoamine oxidases (MAO A and B), which are enzymes involved in the metabolism of neurotransmitters. This inhibition suggests potential applications in treating neurological disorders such as depression and anxiety . Kinetic assays have been employed to determine the binding affinity of this compound with MAO enzymes, revealing its effectiveness in modulating enzyme activity .

1.3 Anticancer Activity

This compound has been identified as a candidate for cancer treatment due to its ability to inhibit TMPRSS4 serine protease, which is over-expressed in several cancer types including colorectal and lung cancers . The compound's mechanism involves suppressing the infiltration of cancer cells, making it a potential therapeutic agent in oncology .

Materials Science

2.1 Synthesis and Characterization

The synthesis of this compound typically involves coupling reactions that yield high-purity products suitable for various applications. Techniques such as palladium-catalyzed reactions have been employed to enhance yield and efficiency during synthesis . The compound's unique structure allows it to form stable complexes with metals, which can be useful in developing advanced materials with specific electronic or optical properties.

2.2 Applications in Drug Delivery Systems

Due to its solubility properties, this compound can be utilized in drug delivery systems where controlled release is essential. Its ability to interact with biological membranes makes it a candidate for formulating nanoparticles aimed at targeted drug delivery.

Biochemical Research

3.1 Mechanistic Studies

Studies investigating the mechanism of action of this compound have revealed insights into its interaction with cellular pathways. It has been shown to modulate mitochondrial functions and endoplasmic reticulum contacts, which are critical for maintaining cellular homeostasis . These findings position the compound as a valuable tool for exploring metabolic diseases and their treatments.

3.2 High-Throughput Screening

This compound has been included in high-throughput screening (HTS) assays aimed at identifying novel therapeutic agents against tuberculosis and other infectious diseases. Its activity against specific biological targets has made it a lead compound for further development .

Wirkmechanismus

The mechanism of action of N-(4-cyanophenyl)-2-hydroxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved can vary, but typically involve interactions with key amino acid residues in the active site of the enzyme or receptor.

Vergleich Mit ähnlichen Verbindungen

- N-(4-cyanophenyl)-2-hydroxybenzamide can be compared with other benzamide derivatives such as N-(4-aminophenyl)-2-hydroxybenzamide and N-(4-nitrophenyl)-2-hydroxybenzamide.

Uniqueness:

- The presence of the cyanophenyl group imparts unique electronic properties to the compound, influencing its reactivity and binding affinity in biological systems. This makes it distinct from other benzamide derivatives, which may have different substituents and therefore different chemical and biological properties.

Biologische Aktivität

N-(4-cyanophenyl)-2-hydroxybenzamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a hydroxy group at the 2-position and a cyanophenyl group at the para position. The molecular formula is CHNO, with a molecular weight of approximately 230.24 g/mol. The presence of the cyanophenyl group enhances the compound's hydrophobicity and solubility, which are critical for its biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Enzyme Inhibition : Preliminary studies suggest that this compound can inhibit specific enzymes involved in cell proliferation, potentially leading to anticancer effects. Similar compounds have shown activity against monoamine oxidase (MAO), indicating possible applications in treating neurological disorders .

- Antiviral Activity : Recent investigations have identified structural analogs that demonstrate potent antiviral properties against human adenoviruses (HAdV). These studies highlight the potential of derivatives of this compound as selective inhibitors targeting viral DNA replication processes .

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Case Studies

- Antiviral Efficacy : A study on substituted N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide analogues indicated that some derivatives exhibited significant selectivity indexes (SI > 100) against HAdV, with compound 15 showing an IC of 0.27 μM, demonstrating its potential for further development in antiviral therapies .

- Anticancer Research : Investigations into compounds with similar structures have shown promise as anticancer agents. For example, benzamide derivatives have been reported to inhibit enzymes linked to cancer cell growth, suggesting that this compound may also possess similar properties.

- Monoamine Oxidase Inhibition : Research has shown that compounds with structural similarities to this compound can act as reversible inhibitors of MAO A and B, which are implicated in various neurological conditions .

Eigenschaften

IUPAC Name |

N-(4-cyanophenyl)-2-hydroxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c15-9-10-5-7-11(8-6-10)16-14(18)12-3-1-2-4-13(12)17/h1-8,17H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUAUEJWQTUPNQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)C#N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.